1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-9-7-11(10(2)21-9)14(19)8-17-15(20)18-13-6-4-3-5-12(13)16/h3-7,14,19H,8H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFMQWPKRFOQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate reagent to introduce the hydroxyethyl group.
Coupling with Chlorophenyl Isocyanate: The hydroxyethyl intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Lacks the dimethylfuran moiety.
1-(2-Chlorophenyl)-3-(2-(2,5-dimethylfuran-3-yl)ethyl)urea: Lacks the hydroxy group.
Biological Activity
1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26ClN3O2
- Molecular Weight : 375.9 g/mol
- CAS Number : 1235656-95-7
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the chlorophenyl group and the dimethylfuran moiety suggests potential interactions with receptors and enzymes involved in metabolic pathways.
Biological Activity Overview
This compound has been studied for its antitumor properties, as well as its effects on various cellular pathways.
Antitumor Activity
Research indicates that urea derivatives, including this compound, can exhibit cytotoxic effects against cancer cell lines. For example, a related study demonstrated that certain urea derivatives induce apoptosis in hepatocellular carcinoma cells (HEP-G2) through mechanisms involving oxidative stress and DNA damage .
Cytotoxicity Studies
A comparative analysis of urea derivatives revealed that compounds with similar structures could significantly inhibit cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
Several studies have highlighted the biological activity of urea derivatives:
These studies underscore the potential therapeutic applications of this compound in oncology.
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to consider the toxicity profile of this compound. Research has shown that some urea derivatives can exhibit low toxicity levels while maintaining significant biological activity. However, further studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Questions
Q. What are the key structural features of 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea, and how do they influence its chemical reactivity?
- The compound features a urea core (-NH-C(=O)-NH-) linked to a 2-chlorophenyl group and a hydroxyethyl chain substituted with a 2,5-dimethylfuran-3-yl moiety. The chlorophenyl group introduces steric hindrance and electron-withdrawing effects, while the dimethylfuran contributes π-electron density and potential hydrogen-bonding via the hydroxyl group. These features affect nucleophilic substitution (e.g., at the chlorine site) and solubility in polar solvents .
- Methodological Insight : Computational tools like density functional theory (DFT) can model electronic effects, while X-ray crystallography (using SHELX software for refinement ) validates steric interactions.
Q. What synthetic routes are available for preparing this compound, and what are critical reaction conditions?
- A common approach involves:
- Step 1 : Chlorination of aniline derivatives to form 2-chloroaniline intermediates.
- Step 2 : Reaction with isocyanates to construct the urea backbone.
- Step 3 : Coupling with a pre-synthesized 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl group via nucleophilic substitution or Mitsunobu reactions.
- Critical Conditions : Anhydrous solvents (e.g., THF or DMF), controlled temperatures (0–60°C), and catalysts like triethylamine for deprotonation .
Intermediate-Level Questions
Q. How can researchers address challenges in purifying intermediates during synthesis, such as byproducts from incomplete substitution?
- Chromatography : Use gradient elution in flash column chromatography with silica gel, optimizing solvent polarity (e.g., hexane/ethyl acetate mixtures).
- Recrystallization : Leverage solubility differences in ethanol/water systems, guided by Hansen solubility parameters.
- Analytical Validation : Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) and LC-MS to detect low-abundance impurities .
Q. What spectroscopic techniques are most effective for confirming the compound’s structure, and how should data be interpreted?
- NMR :
- ¹H NMR : Look for urea NH protons (δ 6.5–8.0 ppm, broad), furan protons (δ 6.2–7.0 ppm), and chlorophenyl aromatic signals (δ 7.2–7.8 ppm).
- ¹³C NMR : Urea carbonyl (δ 155–160 ppm), furan carbons (δ 105–125 ppm).
- IR : Urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5-dimethylfuran group impact the compound’s interaction with biological targets?
- The dimethylfuran’s electron-rich furan ring may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or cytochrome P450 isoforms). Steric bulk from methyl groups could hinder binding in narrow pockets, necessitating molecular docking simulations (AutoDock Vina) to optimize substituent positioning .
- Experimental Design : Compare activity of analogs with furan vs. thiophene or phenyl substituents to isolate electronic contributions .
Q. What strategies can resolve contradictions in reported biological activity data, such as conflicting IC₅₀ values across studies?
- Standardized Assays : Re-evaluate potency using uniform protocols (e.g., MTT assays for cytotoxicity, ensuring consistent cell lines and incubation times).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets, controlling for variables like solvent (DMSO concentration) or assay temperature.
- Structural Validation : Confirm compound integrity in prior studies via LC-MS retesting to rule out degradation .
Q. How can researchers design derivatives to improve aqueous solubility without compromising target affinity?
- Modifications :
- Introduce polar groups (e.g., -OH, -SO₃H) on the hydroxyethyl chain.
- Replace chlorophenyl with a more hydrophilic heteroaryl group (e.g., pyridyl).
- Methodology :
- Calculate logP values (ChemAxon) to predict solubility.
- Use SPR (surface plasmon resonance) to monitor binding kinetics post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
